tert-Butyl 2-(4-fluorophenyl)acetate
CAS No.: 68825-45-6
Cat. No.: VC4307260
Molecular Formula: C12H15FO2
Molecular Weight: 210.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68825-45-6 |
|---|---|
| Molecular Formula | C12H15FO2 |
| Molecular Weight | 210.248 |
| IUPAC Name | tert-butyl 2-(4-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
| Standard InChI Key | RYZCRXLOOKIYPC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CC1=CC=C(C=C1)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a tert-butyl ester moiety (-OC(O)C(CH₃)₃) linked to a 2-(4-fluorophenyl)acetic acid group. Key structural parameters include:
-
Molecular Formula: C₁₂H₁₅FO₂
-
Molecular Weight: 210.24 g/mol
The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Physicochemical Data
The tert-butyl group confers steric protection to the ester, reducing susceptibility to enzymatic or acidic hydrolysis compared to methyl or ethyl analogs .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via esterification of 2-(4-fluorophenyl)acetic acid with tert-butanol under acidic catalysis:
-
Reagents: 2-(4-fluorophenyl)acetic acid, tert-butanol, H₂SO₄ or p-toluenesulfonic acid.
-
Conditions: Reflux in toluene or dichloromethane (DCM) for 12–24 hours .
-
Workup: Neutralization, extraction with ethyl acetate, and purification via silica gel chromatography .
Yield: ~70–85% (optimized conditions) .
Industrial-Scale Manufacturing
Patents describe continuous-flow processes for analogous tert-butyl esters to enhance efficiency:
-
Catalyst: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability .
-
Automation: Temperature and pressure control systems to minimize side reactions .
Applications in Pharmaceutical Development
Role in Statin Synthesis
tert-Butyl 2-(4-fluorophenyl)acetate is a precursor in rosuvastatin production, a potent HMG-CoA reductase inhibitor. Key steps include:
-
Coupling: Reaction with pyrimidine derivatives to form intermediates like (E)-tert-butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
-
Deprotection: Acidic hydrolysis of the tert-butyl ester to yield the active pharmaceutical ingredient (API) .
Structure-Activity Relationship (SAR) Insights
-
Fluorine Substituent: Enhances metabolic stability and membrane permeability via reduced cytochrome P450 metabolism .
-
tert-Butyl Ester: Serves as a prodrug strategy to improve oral bioavailability by delaying premature hydrolysis .
Comparative Analysis of Analogous Esters
| Compound | Application | Key Advantage |
|---|---|---|
| tert-Butyl 2-(4-fluorophenyl)acetate | Rosuvastatin intermediate | High hydrolytic stability |
| Ethyl 2-(4-fluorophenyl)acetate | Research-scale synthesis | Lower cost, faster hydrolysis |
| Methyl 2-(4-fluorophenyl)acetate | Lab-scale reactions | Rapid reaction kinetics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume